
5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their biological activities. These compounds have been the subject of extensive research due to their potential applications in medicinal chemistry, particularly as antibacterial agents and drug candidates for the treatment of diseases such as Alzheimer's .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks like benzenesulfonyl chloride or chlorobenzenesulfonyl chloride, which are then converted into more complex intermediates through reactions with other organic compounds. For instance, the synthesis of N-substituted derivatives involves the conversion of benzenesulfonyl chloride into ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, followed by further transformations to yield the final oxadiazole derivatives . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives involves the conversion of organic acids into esters, hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols, which are finally reacted with a sulfonyl piperidine compound to obtain the target molecules .
Molecular Structure Analysis
The molecular structures of these oxadiazole derivatives are confirmed using modern spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and mass spectral data. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core oxadiazole ring .
Chemical Reactions Analysis
The oxadiazole derivatives are reactive intermediates that can undergo further chemical transformations. For example, they can react with various electrophiles under basic conditions in an aprotic polar solvent to yield a range of N-substituted derivatives with potential biological activities . Additionally, the chloromethyl-oxadiazole compounds can react with different amines such as pyrrolidine, piperidine, and morpholine to yield chromone-oxadiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the sulfonyl group and the oxadiazole moiety contributes to their potential biological activities. The antibacterial bioassays of these compounds have shown promising results against tobacco bacterial wilt, with some derivatives exhibiting significant inhibitory effects on the mycelial growth of Ralstonia solanacearum . Moreover, the enzyme inhibition activities of these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggest their potential as drug candidates for the treatment of Alzheimer's disease . The physical properties such as solubility and stability are not explicitly mentioned in the provided data but can be inferred to be suitable for biological applications based on their successful use in bioassays and enzyme inhibition studies.
Wissenschaftliche Forschungsanwendungen
Biological Activities
- Butyrylcholinesterase Inhibition: Compounds similar to 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole have been synthesized and demonstrated butyrylcholinesterase (BChE) inhibitory activity. These compounds also underwent molecular docking studies to examine their binding affinity and orientation in human BChE protein's active sites (Khalid et al., 2016).
Antibacterial Properties
- Antibacterial Potential: Various acetamide derivatives with structural similarities to 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole have been synthesized and evaluated for their antibacterial activity. One particular compound exhibited significant growth inhibition against bacteria like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Alzheimer’s Disease Treatment
- Alzheimer’s Disease Therapy: Research on N-substituted derivatives of compounds structurally related to 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole has indicated potential for Alzheimer’s disease treatment. These compounds were synthesized and evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s therapy (Rehman et al., 2018).
Anticancer Properties
- Anticancer Agent Evaluation: Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, sharing core structural features with 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole, have been synthesized and assessed for their potential as anticancer agents. Certain derivatives demonstrated strong anticancer properties relative to doxorubicin, a known anticancer drug (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
5-[[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S/c1-14-6-2-3-8-16(14)21-24-19(29-25-21)12-15-7-5-11-26(13-15)30(27,28)20-17(22)9-4-10-18(20)23/h2-4,6,8-10,15H,5,7,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONBRGIHGWYBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3008406.png)

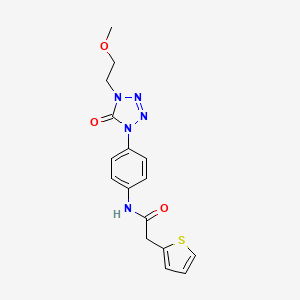

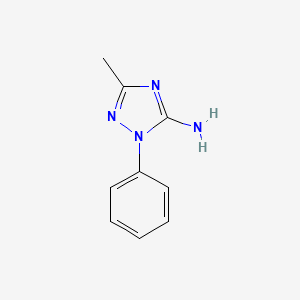
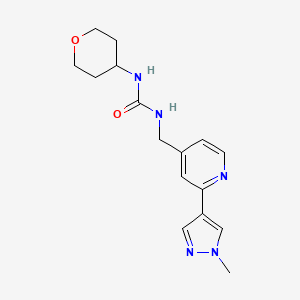
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3008417.png)
![4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3008419.png)
![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)
![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B3008423.png)
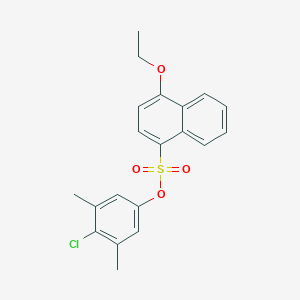
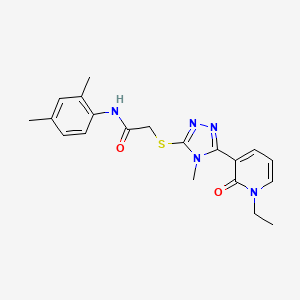
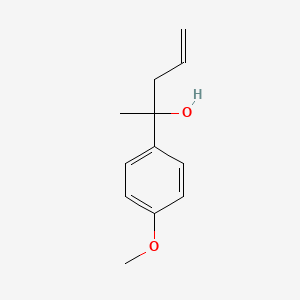
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)